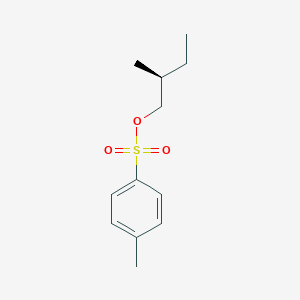

p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester

Description

p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester (CAS: 38261-81-3), also known as (S)-2-Methylbutyl p-toluenesulfonate, is a chiral sulfonic acid ester with the molecular formula C₁₂H₁₈O₃S and a molecular weight of 242.33 g/mol . It is characterized by a branched alkyl chain ((S)-2-methylbutyl group) attached to the p-toluenesulfonate moiety. Key physical properties include a density of 1.11 g/cm³ and a refractive index of 1.5010–1.5040 . This compound is typically stored at room temperature due to its stability under ambient conditions .

Its enantiomeric specificity makes it valuable in asymmetric synthesis, particularly as a chiral resolving agent or protecting group in organic chemistry .

Properties

IUPAC Name |

[(2S)-2-methylbutyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3S/c1-4-10(2)9-15-16(13,14)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEVJTNZYIMANV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)COS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63526-71-6, 38261-81-3 | |

| Record name | 1-Butanol, 2-methyl-, 1-(4-methylbenzenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063526716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-methyl-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (S)-(+)-2-Methylbutyl p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester typically involves the esterification of p-toluenesulfonic acid with (S)-2-methylbutanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid itself. The reaction conditions often include heating the mixture to reflux to drive the esterification to completion.

Industrial Production Methods: On an industrial scale, the production of p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester can involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products. The use of azeotropic distillation can also be employed to remove water formed during the reaction, thereby shifting the equilibrium towards the ester product.

Chemical Reactions Analysis

Types of Reactions:

Esterification: The primary reaction for the formation of p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester is esterification, where p-toluenesulfonic acid reacts with (S)-2-methylbutanol.

Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to p-toluenesulfonic acid and (S)-2-methylbutanol.

Substitution Reactions: The ester group can be substituted by nucleophiles in various organic reactions.

Common Reagents and Conditions:

Esterification: Sulfuric acid, p-toluenesulfonic acid, heat.

Hydrolysis: Water, hydrochloric acid or sodium hydroxide, heat.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat.

Major Products:

Hydrolysis: p-Toluenesulfonic acid and (S)-2-methylbutanol.

Substitution: Depending on the nucleophile, products can include sulfonamides or other esters.

Scientific Research Applications

Organic Synthesis

p-Toluenesulfonic acid (S)-2-methylbutyl ester is primarily utilized as an alkylating agent in organic synthesis. Its tosylate group acts as a good leaving group, facilitating nucleophilic substitutions.

Applications in Organic Reactions

- Esterification Reactions : It can be used in Fischer esterification processes, where it reacts with alcohols to form esters.

- Transesterification : The compound serves as a reactant in transesterification reactions, allowing for the modification of fatty acids and alcohols.

- Formation of Alkyl Tosylates : Alkyl tosylates are formed from alcohols and p-toluenesulfonic acid, which can be further transformed into various organic compounds through nucleophilic attack or elimination reactions .

Pharmaceutical Applications

The compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly antibiotics.

Case Study: Synthesis of Colistin A Sulfate Hydrate

- p-Toluenesulfonic acid (S)-2-methylbutyl ester is a precursor in the synthesis of Colistin A sulfate hydrate, an antibiotic used to treat infections caused by Gram-negative bacteria. The synthesis involves several steps where the tosylate facilitates the introduction of functional groups necessary for the antibiotic's efficacy .

Polymer Chemistry

In polymer chemistry, this compound is employed as a monomer or an additive in the production of polymers with specific properties.

Example: Polysilanes

- Research has demonstrated that p-toluenesulfonic acid (S)-2-methylbutyl ester can be utilized in the synthesis of chiral polysilanes. The compound's ability to form stable intermediates allows for the development of polymers with unique optical properties and potential applications in materials science .

Analytical Chemistry

The compound's reactivity makes it useful in analytical methods for detecting alcohols and other functional groups.

Application in Chromatography

- In chromatographic techniques, p-toluenesulfonic acid (S)-2-methylbutyl ester is used to derivatize alcohols, enhancing their detectability and separation efficiency during analysis .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester exerts its effects is primarily through its strong acidic properties. It can donate protons to various substrates, facilitating reactions such as esterification and transesterification. The molecular targets include hydroxyl groups in alcohols and carboxyl groups in acids, which are activated by protonation, making them more reactive.

Comparison with Similar Compounds

Comparison with Similar Sulfonic Acid Esters

Structural and Functional Differences

The structural variations among sulfonic acid esters primarily lie in their alkyl substituents and stereochemistry. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Branching vs. Linearity: Branched esters (e.g., iso-butyl, iso-propyl) often exhibit lower genotoxicity compared to linear analogues.

- Chirality: The (S)-enantiomer of the 2-methylbutyl ester may offer stereoselective advantages in pharmaceutical synthesis, a feature absent in racemic or non-chiral esters .

Genotoxicity Profiles

Evidence from micronucleus and Ames tests highlights critical differences:

Biological Activity

p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester, commonly known as p-TSA (S)-2-Methylbutyl Ester, is an important compound in organic chemistry, particularly in the synthesis of various esters and as a catalyst in chemical reactions. This article explores its biological activity, including its effects on microbial growth, potential therapeutic uses, and catalytic properties.

- Chemical Formula: C10H14O3S

- Molecular Weight: 218.28 g/mol

- Structure: The compound consists of a toluenesulfonic acid moiety linked to a 2-methylbutyl group, which influences its reactivity and solubility.

Antimicrobial Effects

Research indicates that p-TSA (S)-2-Methylbutyl Ester exhibits significant antimicrobial properties. For instance, studies have shown that sulfonic acids can inhibit the growth of various bacterial strains. One study demonstrated its effectiveness against Clostridium difficile, a pathogen responsible for antibiotic-associated diarrhea. The compound's mechanism involves disrupting the spore germination process, which is critical for the bacteria's lifecycle .

Enzymatic Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes. In particular, it has shown promise in modulating enzyme activities related to metabolic pathways in bacteria. The inhibition of specific proteases that facilitate spore germination has been documented, suggesting potential applications in treating infections caused by spore-forming bacteria .

Catalytic Activity

p-TSA (S)-2-Methylbutyl Ester is also recognized for its role as a catalyst in esterification reactions. It has been successfully utilized in the synthesis of biodiesel and other esters from fatty acids and alcohols. The catalytic efficiency is attributed to its strong acidic nature, which facilitates the formation of esters from carboxylic acids and alcohols under mild conditions .

Table 1: Catalytic Activity in Esterification Reactions

| Catalyst | Reaction Type | Conversion (%) | Reusability Cycles |

|---|---|---|---|

| p-TSA (S)-2-Methylbutyl Ester | Esterification with Methanol | 97.1 | 9 |

| p-TSA (S)-2-Methylbutyl Ester | Esterification with n-Butanol | 95.5 | 9 |

| UiO-66 Supported PTSA | Esterification with Palmitic Acid | 97.0 | 10 |

Case Studies

- Inhibition of C. difficile Germination : A study highlighted that p-TSA (S)-2-Methylbutyl Ester significantly reduced the germination rate of C. difficile spores in vitro, providing insights into its potential use as a therapeutic agent against this pathogen .

- Esterification Reactions : Research demonstrated the effectiveness of p-TSA (S)-2-Methylbutyl Ester as a catalyst in synthesizing biodiesel from various fatty acids with high conversion rates, showcasing its industrial applicability .

Safety and Environmental Impact

Despite its beneficial properties, p-TSA (S)-2-Methylbutyl Ester poses certain risks. It is classified as harmful if swallowed and may cause long-lasting effects to aquatic life . Therefore, safe handling practices and environmental considerations are essential when utilizing this compound in research and industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing p-toluenesulfonic acid (S)-2-methylbutyl ester, and what catalysts or conditions are critical for optimizing yield?

- The compound is synthesized via nucleophilic substitution using p-toluenesulfonyl chloride and (S)-2-methylbutanol. A base (e.g., pyridine) is typically added to neutralize HCl generated during the reaction, which drives the reaction to completion . Alternatively, acid-catalyzed esterification (e.g., using p-toluenesulfonic acid itself) may be employed under reflux conditions, though this is less common for sulfonic esters . Key considerations include maintaining anhydrous conditions and controlling reaction temperature to minimize side reactions like hydrolysis.

Q. How is enantiomeric purity (>99% ee) of the (S)-2-methylbutyl group ensured during synthesis?

- Starting materials must be optically pure. (S)-2-methylbutanol with >99% ee is used to avoid racemization. Reaction conditions (e.g., low temperature, inert atmosphere) are optimized to preserve stereochemistry. Post-synthesis, chiral HPLC or polarimetry confirms enantiomeric excess .

Q. What analytical techniques are recommended for verifying the identity and purity of this compound?

- GC analysis is used to assess purity (>95.0% as per specifications) . NMR spectroscopy (¹H and ¹³C) confirms molecular structure, while mass spectrometry validates the molecular ion peak (C₁₂H₁₈O₃S, MW 242.34). Chiral methods (e.g., optical rotation) ensure stereochemical integrity .

Q. Why is p-toluenesulfonic acid (PTSA) a preferred catalyst in related esterification reactions?

- PTSA acts as a strong Brønsted acid, protonating the carbonyl oxygen of sulfonic acids (or alcohols in esterification), enhancing electrophilicity and reaction rate. Its non-nucleophilic nature minimizes side reactions, making it superior to sulfuric acid in some cases .

Advanced Research Questions

Q. What mechanistic insights explain the formation of sulfonic esters like this compound?

- The reaction involves nucleophilic attack by (S)-2-methylbutanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A tetrahedral intermediate forms, followed by chloride departure. Base (e.g., pyridine) scavenges HCl, shifting equilibrium toward product formation. Computational studies (DFT) can model transition states to refine mechanistic understanding .

Q. How do reaction variables (solvent, temperature, catalyst loading) influence enantioselectivity and yield?

- Solvent polarity : Aprotic solvents (e.g., dichloromethane) favor SN2 mechanisms, preserving stereochemistry. Temperature : Lower temperatures (0–25°C) reduce racemization. Catalyst loading : Excess base (2–3 eq.) ensures complete HCl removal, improving yield without affecting enantioselectivity .

Q. What are the kinetic and thermodynamic factors affecting hydrolysis of this ester under varying pH conditions?

- Hydrolysis occurs via acid- or base-catalyzed pathways. Under acidic conditions, protonation of the ester oxygen accelerates cleavage. In basic media, hydroxide attack at the sulfur center dominates. Stability studies (pH 1–14, 25–60°C) using HPLC quantify degradation rates, guiding storage recommendations (e.g., anhydrous, pH-neutral conditions) .

Q. How can chiral chromatography or spectroscopic methods resolve and quantify enantiomeric impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.